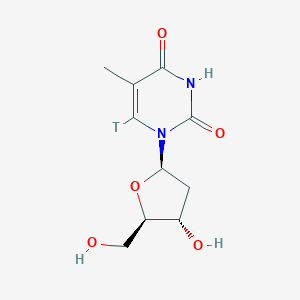

Thymidine-6-t

Description

Properties

CAS No. |

13123-05-2 |

|---|---|

Molecular Formula |

C10H14N2O5 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-6-tritiopyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i3T |

InChI Key |

IQFYYKKMVGJFEH-LJTCTKOTSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Isomeric SMILES |

[3H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Other CAS No. |

13123-05-2 |

Origin of Product |

United States |

Scientific Research Applications

Cell Proliferation Studies

Thymidine-6-t is extensively used in cell proliferation assays, particularly the thymidine incorporation assay. This method involves measuring the uptake of radiolabeled thymidine into newly synthesized DNA strands during mitosis. The assay is vital for:

- Cancer Research : Evaluating the effects of chemotherapeutic agents on tumor cell growth.

- Immunology : Studying lymphocyte proliferation in response to antigens.

- Stem Cell Research : Assessing the proliferation capacity of stem cells under various conditions .

Data Table: Common Applications of this compound in Cell Proliferation Studies

Cell Cycle Analysis

This compound is instrumental in inferring cell cycle parameters. Techniques such as tritiated thymidine autoradiography allow researchers to determine the duration of various cell cycle phases. This application is crucial for understanding:

- Cell Cycle Dynamics : Estimating S-phase duration and overall cell cycle time.

- Effects of Treatments : Analyzing how different treatments affect cell cycle progression .

Pharmacological Studies

In pharmacology, this compound serves as a model compound to evaluate drug interactions and mechanisms of action. Its ability to incorporate into DNA allows researchers to:

- Assess Drug Efficacy : Determine how drugs influence DNA synthesis and cellular proliferation.

- Investigate Toxicity : Study cytotoxic effects of compounds on normal versus cancerous cells .

DNA Damage and Repair Studies

Thymidine analogues, including this compound, are used to study DNA damage and repair mechanisms. For instance:

- Phage Display Techniques : Researchers have utilized phage display methods to select antibodies that recognize DNA damage sites involving thymidine analogues .

- Topical Treatments : Investigations into thymidine dinucleotide treatments have shown protective effects against UV-induced skin damage, highlighting its potential therapeutic applications .

Case Study: Thymidine Analogues in Cancer Treatment

A study demonstrated that treatment with thymidine dinucleotide significantly reduced squamous cell carcinoma development in UV-exposed models. This finding underscores the potential of thymidine derivatives in cancer prevention strategies.

Comparison with Similar Compounds

6-Azathymidine (CAS 13410-30-5)

- Molecular Formula : C₉H₁₃N₃O₅

- Molecular Weight : 243.22 g/mol

- Key Feature : Substitution of a nitrogen atom (aza group) at the 6-position instead of tritium.

- Used in antiviral and anticancer research .

| Parameter | Thymidine-6-t | 6-Azathymidine |

|---|---|---|

| Substitution | Tritium at 6-position | Nitrogen at 6-position |

| Detection | Radioactive (³H) | UV/VIS or mass spectrometry |

| Toxicity | Low (requires radiation safety) | Higher (potential metabolic interference) |

| Primary Use | DNA labeling in cell assays | Antiviral/anticancer studies |

5,6-Dihydro-6-hydroxy-thymidine (CAS 32926-52-6)

- Molecular Formula : C₁₀H₁₆N₂O₆

- Molecular Weight : 260.24 g/mol

- Key Feature : Saturation of the 5,6-bond and hydroxylation at the 6-position.

- Applications : Likely a metabolic intermediate or synthetic precursor; altered stability due to reduced aromaticity .

| Parameter | This compound | 5,6-Dihydro-6-hydroxy-thymidine |

|---|---|---|

| Structure | Aromatic thymine ring | Non-aromatic (dihydroxy) |

| Stability | High (stable in DNA) | Lower (prone to oxidation) |

| Metabolic Role | DNA incorporation | Potential detoxification product |

Thymidine-5'-diphosphate-6-deoxy-D-allose

- Key Feature : Diphosphate group at the 5'-position and deoxy modification at the 6-position.

- Applications : Involved in nucleotide-sugar metabolism; role in glycosylation pathways .

| Parameter | This compound | Thymidine-5'-diphosphate-6-deoxy-D-allose |

|---|---|---|

| Functional Groups | Tritium label | Diphosphate and deoxy sugar |

| Molecular Weight | 244.24 g/mol | Not specified (complex structure) |

| Biological Role | DNA synthesis tracking | Glycosylation or enzymatic substrates |

Radiolabeling Efficiency

This compound exhibits superior sensitivity in DNA tracking compared to non-radioactive analogs like 6-Azathymidine. Studies using [³H]-Thymidine (this compound) demonstrated a detection limit of 0.1–1.0 Bq/mm² in autoradiography, enabling precise quantification of cell proliferation .

Critical Analysis of Discrepancies

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with thymidine (1) , which undergoes sequential modifications to introduce allyl groups at the 4′- and 5′-positions. Treatment of 4′-C-allylthymidine (2) with o-iodoxybenzoic acid (IBX) oxidizes the 5′-hydroxyl to a ketone, enabling Lewis acid-mediated allylation with allyltrimethylsilane. This step selectively yields the 5′S-isomer (3) with a 5′S-configuration, confirmed via X-ray crystallography.

Cyclization and Hydrogenation

A Grubbs second-generation catalyst facilitates ring-closing metathesis of diallylthymidine (3) , forming a six-membered spirocyclic intermediate (4) . Subsequent hydrogenation over palladium on carbon saturates the double bond, producing the saturated spirothymidine (5) . Final deprotection of the tert-butyldimethylsilyl (TBS) group with tetra-n-butylammonium fluoride (TBAF) yields 6′-C-spiro-thymidine (6) .

Table 1: Key Reaction Parameters for Spirothymidine Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Allylation | Allyltrimethylsilane, BF₃·OEt₂, CH₂Cl₂, 0°C | 85 |

| Metathesis | Grubbs II, CH₂Cl₂, 40°C, 12 h | 78 |

| Hydrogenation | H₂, Pd/C, MeOH, rt, 24 h | 92 |

| Deprotection | TBAF, THF, rt, 6 h | 95 |

Structural Analysis

N3-Functionalization and Cyclization Strategies

Butenylation at the N3 Position

To enhance solubility and enable further modifications, thymidine undergoes N3-butenylation in N,N-dimethylformamide (DMF) at 60°C for 48 h. This step installs a butenyl group while protecting the imide nitrogen, achieving >90% yield. The resulting N3-butenyl thymidine serves as a precursor for cyclic phosphoester formation.

Cyclic Phosphoester Monomer Synthesis

Reaction of N3-butenyl thymidine with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of triethylamine generates a six-membered cyclic phosphotriester monomer (R)-5 . Density functional theory (DFT) calculations attribute the monomer’s reactivity to a ring strain energy of 6–7 kcal/mol, enabling ring-opening polymerization (ROP) at ambient temperatures.

Table 2: Comparison of Cyclic Monomer Reactivity

| Monomer | Configuration | Ring Strain Energy (kcal/mol) | Polymerization Feasibility |

|---|---|---|---|

| (R)-5 | R | 6.5 | High |

| (S)-5 | S | 2.1 | Low |

Radiolabeling Precursor Synthesis for ¹⁸F-FLT

Anhydrothymidine Formation

A patented route begins with 2,3′-anhydrothymidine (7) , synthesized from thymidine via intramolecular cyclization under acidic conditions. The 5′-hydroxyl group is protected as a trityl ether to prevent undesired side reactions during subsequent enolation.

Enolation and Leaving Group Installation

Enolation of the 2-carbonyl group with potassium tert-butoxide and trimethylsilyl chloride generates a 2-O-alkyl enol ether (8) . The 3′-hydroxyl is then converted to a mesylate leaving group, enabling nucleophilic fluorination with ¹⁸F⁻ to yield ¹⁸F-FLT (9) after deprotection.

Table 3: Radiolabeling Precursor Synthesis Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | HCl, MeOH, reflux, 8 h | 75 |

| 5′-O-Tritylation | Trityl chloride, pyridine, rt, 12 h | 88 |

| Enolation | t-BuOK, TMSCl, THF, −78°C, 1 h | 82 |

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h | 90 |

Impact of 6′-C-Spiro Modification on Oligonucleotide Properties

Duplex-Forming Ability

UV melting experiments demonstrate that oligonucleotides containing 6′-C-spiro-thymidine (ON2) exhibit reduced duplex stability compared to natural DNA. For example, the melting temperature (Tₘ) of ON2 hybridized with complementary RNA is 3°C lower than unmodified DNA. In contrast, 5′S-spiro-thymidine (ON5) shows comparable Tₘ values to natural DNA, attributed to its N-type sugar pucker.

Nuclease Resistance

Incorporating 6′-C-spiro-thymidine at the 3′-end of oligonucleotides enhances resistance to exonuclease degradation. Modified oligonucleotides retain >80% integrity after 24 h in serum, whereas unmodified counterparts degrade completely within 2 h.

Table 4: Functional Properties of Modified Oligonucleotides

| Oligonucleotide | Modification Position | Tₘ (°C) vs. RNA | Nuclease Resistance (% intact at 24 h) |

|---|---|---|---|

| ON1 | None | 68 | 0 |

| ON2 | 6′-C-spiro | 65 | 82 |

| ON5 | 5′S-spiro | 67 | 45 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The ring-closing metathesis approach () offers high yields (78–95%) but requires expensive catalysts like Grubbs II. In contrast, the cyclic phosphoester route () leverages organocatalysis with TBD, enabling polymerization at ambient temperatures but yielding lower-molecular-weight polymers (Mₙ ≈ 5 kDa). The radiolabeling method () prioritizes rapid fluorination but involves multiple protection/deprotection steps.

Conformational Control

6′-C-spiro modification enforces a fixed γ torsion angle (54°) and S-type sugar pucker, destabilizing duplexes but enhancing nuclease resistance . This trade-off underscores its suitability for antisense oligonucleotides requiring prolonged serum stability over strong target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.